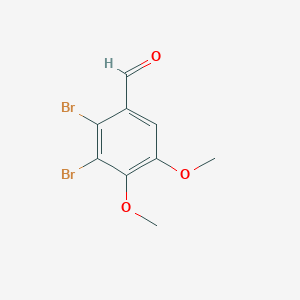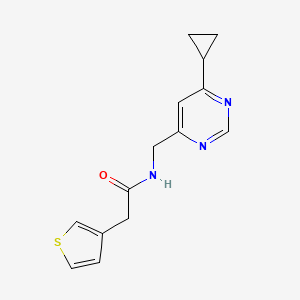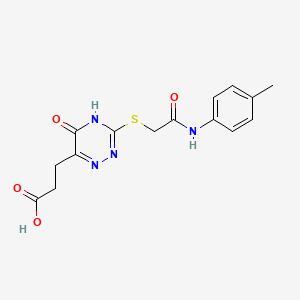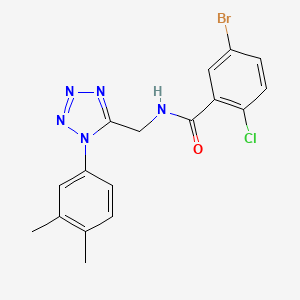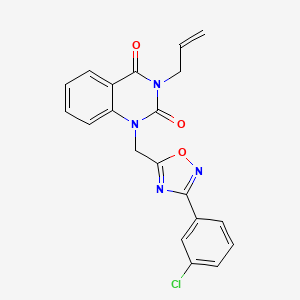
3-allyl-1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-allyl-1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazoline core, an oxadiazole ring, and an allyl group, making it a subject of interest in organic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Setup: : Start with commercially available 3-chlorophenyl hydrazine, allyl isocyanate, and anthranilic acid.
Formation of 3-(3-chlorophenyl)-1,2,4-oxadiazole: : React 3-chlorophenyl hydrazine with allyl isocyanate under reflux conditions, using an organic solvent like ethanol to form the oxadiazole ring.
Introduction of Quinazoline Core: : The product from the previous step undergoes cyclization with anthranilic acid in the presence of a suitable catalyst (e.g., phosphorus oxychloride).
Final Product Formation: : The resultant intermediate is treated with allyl bromide under mild basic conditions to yield the target compound.
Industrial Production Methods
Scale-Up Techniques: : Optimization of the reaction conditions to ensure high yield and purity in large batches.
Process Safety: : Implementing rigorous quality control measures to handle hazardous reagents and conditions safely.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized products.
Reduction: : Reduction reactions can target the oxadiazole ring or the quinazoline core, altering the electronic properties of the compound.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the quinazoline and oxadiazole moieties, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: : Halogenating agents, organometallic reagents, or amines can be employed, depending on the desired transformation.
Major Products Formed
Epoxides: : From oxidation of the allyl group.
Reduced Quinazoline Derivatives: : From reduction reactions.
Functionalized Derivatives: : Various substituted products from electrophilic and nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: : Used as a ligand in transition metal catalysis to facilitate various organic transformations.
Material Science: : Precursor for advanced materials with unique electronic and photonic properties.
Biology
Enzyme Inhibition: : Potential inhibitor of specific enzymes, offering insights into enzyme mechanics and drug design.
Medicine
Drug Development: : Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Diagnostics: : Used in the development of diagnostic tools for detecting specific biological markers.
Industry
Chemical Sensors: : Component in the design of sensors for detecting environmental pollutants.
Polymer Science: : Used in the synthesis of novel polymers with enhanced properties.
Mecanismo De Acción
The compound exerts its effects through several mechanisms, depending on its application:
Molecular Targets: : Binds to specific enzymes or receptors, altering their activity.
Pathways Involved: : Interacts with biochemical pathways involved in cellular signaling, metabolism, or DNA replication.
Comparación Con Compuestos Similares
Similar Compounds
3-allyl-1-(phenylmethyl)quinazoline-2,4(1H,3H)-dione: : Lacks the oxadiazole ring but shares the quinazoline and allyl groups.
3-allyl-1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: : Similar structure but with a different chlorophenyl substitution.
1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione: : Lacks the allyl group, affecting its reactivity and applications.
Highlighting Uniqueness
Unique Features:
Comparison: : Unlike its analogs, this compound's specific substitution pattern enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for further research and development.
Conclusion
3-allyl-1-((3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a fascinating compound with a broad spectrum of applications in various fields, from chemistry and biology to medicine and industry. Its unique structure and reactivity make it a promising candidate for further investigation and potential commercial use.
Propiedades
IUPAC Name |
1-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O3/c1-2-10-24-19(26)15-8-3-4-9-16(15)25(20(24)27)12-17-22-18(23-28-17)13-6-5-7-14(21)11-13/h2-9,11H,1,10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLDLDJYXXKTTL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopentyl-2-(2,4-dioxo-3-phenethyl-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2405236.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B2405237.png)


![3-(2-chloroacetyl)-1-[2-(cyclohex-1-en-1-yl)ethyl]urea](/img/structure/B2405242.png)
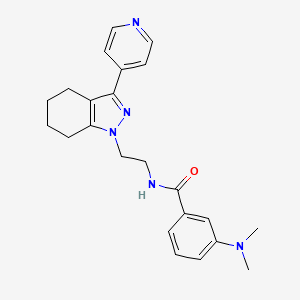

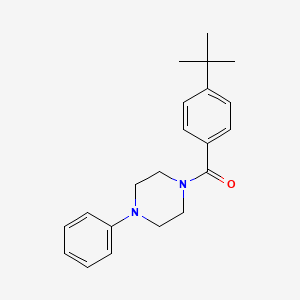
![3-[3-(Dimethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2405247.png)
![Methyl 4,5-dimethoxy-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoate](/img/structure/B2405251.png)
